7-Chloroheptanoic acid chemical properties
7-Chloroheptanoic acid chemical properties
An In-Depth Technical Guide to 7-Chloroheptanoic Acid: Properties, Synthesis, and Applications
Introduction
7-Chloroheptanoic acid (CAS No. 821-57-8) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid and a chlorine atom.[1][2] This unique structure makes it a valuable intermediate in various fields of chemical synthesis, most notably in the pharmaceutical industry. Its strategic importance is primarily linked to its role as a key building block in the synthesis of Cilastatin.[3] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation, thereby enhancing its efficacy.[3]
This guide offers a comprehensive technical overview of 7-chloroheptanoic acid for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, spectroscopic profile, synthetic methodologies, chemical reactivity, and applications, providing a consolidated resource for laboratory and industrial use.
Physicochemical and Molecular Properties
7-Chloroheptanoic acid exists as a clear to slightly yellow liquid or viscous solid.[4] The presence of both a polar carboxylic acid head and a nonpolar alkyl chloride tail imparts amphiphilic character to the molecule. The terminal chlorine atom's electronegativity influences the molecule's overall electronic distribution and reactivity.[3]
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 821-57-8 | [1][2] |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][4] |
| Molecular Weight | 164.63 g/mol | [2][4] |
| IUPAC Name | 7-chloroheptanoic acid | [2] |
| Density | 1.096 - 1.14 g/cm³ | [4][5] |
| Boiling Point | 269.8 °C at 760 mmHg | [5] |
| Flash Point | 117 °C | [5] |
| pKa (Predicted) | 4.76 ± 0.10 | [1][5] |
| XLogP3 | 0.8 | [5] |
| Molecular Complexity | 93.6 | [3][5] |
| Canonical SMILES | C(CCCCl)CCC(=O)O | [2][5] |
| InChIKey | IGNBKLCFKTYIRI-UHFFFAOYSA-N | [1][2] |
The predicted pKa of ~4.76 is typical for a medium-chain carboxylic acid, indicating it will be deprotonated at physiological pH.[1][5] The molecular complexity value of 93.6 reflects its status as an intermediate halogenated carboxylic acid.[3][5]
Spectroscopic and Analytical Profile
Accurate characterization is essential for confirming the identity and purity of 7-chloroheptanoic acid. The following spectroscopic techniques are fundamental.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups within 7-chloroheptanoic acid.[6] The spectrum is characterized by several distinct absorption bands:
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[3][6]
-
C-H Stretch: Sharp peaks appear in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the aliphatic methylene groups in the carbon chain.[3]
-
C=O Stretch: A strong, sharp absorption peak is observed between 1700-1750 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[3]
-
C-Cl Stretch: A weaker absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information for determining the molecular weight and confirming the structure through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio of 164, corresponding to the molecular weight of the compound.[3] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 166 with about one-third the intensity of the M⁺ peak.
-
Key Fragmentation Patterns: Common fragmentation includes the loss of the carboxyl group (a loss of 45 mass units) and various cleavages along the alkyl chain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis and Manufacturing Protocols
Several synthetic routes to 7-chloroheptanoic acid have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Synthesis via 7-Chloro-2-oxoheptanoic Acid Intermediate
This route is well-documented and particularly relevant for pharmaceutical applications where high purity is paramount, such as in the synthesis of Cilastatin.[3] The process involves the preparation of an ethyl ester intermediate, which then undergoes condensation and hydrolysis.
Caption: Workflow for high-purity synthesis of 7-chloroheptanoic acid.
Experimental Protocol: Condensation-Hydrolysis Method [3]
-
Condensation: Ethyl 7-chloro-2-oxoheptanoate is reacted with (S)-2,2-dimethylcyclopropane carboxamide in toluene. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.
-
Hydrolysis: The resulting ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide at a controlled temperature.
-
Workup and Extraction: The reaction mixture is cooled, and the aqueous layer containing the sodium salt of the acid is separated.
-
Acidification: The aqueous layer is acidified (e.g., with hydrochloric acid) to protonate the carboxylate, precipitating the free 7-chloroheptanoic acid.
-
Purification: The crude acid is extracted into an organic solvent. Final purification is achieved through filtration and recrystallization, often from a solvent mixture like ethyl acetate/cyclohexane, to yield the product with high purity (>99.5%).[3] The overall yield from this process is approximately 65%.[3]
Other Synthetic Routes
-
Two-Stage Acid Hydrolysis: An industrial method involves the acidic hydrolysis of a mixture of 1,6-dichlorohexane and 1-chloroheptanenitrile. This process simplifies production by converting these precursors directly into the target acid.[3]
-
Grignard Reaction: A patented method uses 1-bromo-5-chloropentane as a starting material. It is first converted into a single Grignard reagent, which then reacts with diethyl oxalate followed by hydrolysis to yield 7-chloro-2-oxoheptanoic acid, a closely related precursor.[8]
Chemical Reactivity and Applications
The dual functionality of 7-chloroheptanoic acid dictates its chemical behavior and makes it a versatile synthetic intermediate.
Core Reactivity
The molecule's reactivity is centered on its two functional groups:
-
Carboxylic Acid Group: Participates in standard carboxylic acid reactions, including esterification (e.g., with methanol or ethanol in the presence of an acid catalyst), reduction to an alcohol, and conversion to an acid chloride.[3]
-
Terminal Chlorine: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 7-position, such as hydroxyl (via hydrolysis), amino, or cyano groups.[3]
Caption: Key reaction pathways of 7-chloroheptanoic acid.
Key Applications
-
Pharmaceutical Synthesis: Its most significant application is as a precursor for Cilastatin , which protects carbapenem antibiotics from enzymatic degradation in the kidneys.[3] The condensation-hydrolysis method is preferred in pharmaceutical manufacturing due to its scalability and the high-purity product it yields.[3]
-
Specialty Chemicals and Materials: The hydrophobic alkyl chain makes it relevant in the production of specialty chemicals, fragrances, and surfactants.[3] It is also used in materials science for developing new polymers and modifying surfaces.[3]
-
Research and Development: In a research context, it serves as a versatile building block for synthesizing novel bioactive compounds and has been used in studies of metabolic pathways and enzyme interactions.[3] Some research has explored its use in developing cannabinoid analogs and other halogenated fatty acids with potential biological activities, including antimicrobial and anti-inflammatory effects.[3]
Analytical and Purification Methodologies
Analytical Methods
The analysis of 7-chloroheptanoic acid and its derivatives typically employs chromatographic techniques.
-
Gas Chromatography (GC): Due to the low volatility of the free acid, it is often converted to a more volatile ester (e.g., methyl 7-chloroheptanoate) before GC analysis, often coupled with mass spectrometry (GC-MS).[3] The Kovats retention index for 7-chloroheptanoic acid has been reported as 1374 on a standard non-polar column.[2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying carboxylic acids in complex matrices like plasma without derivatization.[10] While a specific method for 7-chloroheptanoic acid is not detailed in the provided results, validated methods exist for similar short- and medium-chain fatty acids, which can be adapted.[10] Sample preparation typically involves protein precipitation followed by direct injection.[10]
Purification
Achieving high purity is critical for pharmaceutical applications.
-
Recrystallization: This is a highly effective method for purifying the solid acid. A common solvent system is a mixture of ethyl acetate and cyclohexane, which allows for the effective removal of isomeric impurities.[3]
-
Distillation: While vacuum distillation can be used, care must be taken as some halogenated acid chlorides and related compounds can degrade at elevated temperatures.[11]
-
Chromatography: For small-scale purification, column chromatography using silica gel can be employed, though it requires careful handling due to the acidic nature of the compound.[11]
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 7-chloroheptanoic acid is not widely available, data from analogous compounds like heptanoic acid and other chlorinated alkanes provide guidance.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4] Keep the container tightly closed.[12]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][13]
-
Conclusion
7-Chloroheptanoic acid is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The interplay between its terminal chlorine atom and carboxylic acid group provides a platform for a wide range of chemical transformations. Its indispensable role in the synthesis of the antibiotic potentiator Cilastatin underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for chemists and researchers aiming to leverage this versatile molecule in drug discovery, materials science, and beyond.
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